molecular formula C17H10N4O8S B14586189 Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- CAS No. 61200-51-9

Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl-

Cat. No.: B14586189
CAS No.: 61200-51-9
M. Wt: 430.4 g/mol
InChI Key: OBDLPYRHNQVUMD-UHFFFAOYSA-N
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Description

Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 2,4-dinitrophenyl groups and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diamino derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2,5-bis(2,4-dinitrophenyl)-3-methyl-
  • Thiophene, 3,4-bis(2,4-dinitrophenyl)-2-methyl-
  • Thiophene, 2,3-bis(2,4-dinitrophenyl)-5-methyl-

Uniqueness

Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of two 2,4-dinitrophenyl groups and a methyl group at distinct positions on the thiophene ring influences its reactivity and potential applications. This compound’s unique structure makes it a valuable candidate for various research and industrial applications.

Properties

CAS No.

61200-51-9

Molecular Formula

C17H10N4O8S

Molecular Weight

430.4 g/mol

IUPAC Name

3,5-bis(2,4-dinitrophenyl)-2-methylthiophene

InChI

InChI=1S/C17H10N4O8S/c1-9-14(12-4-2-10(18(22)23)6-15(12)20(26)27)8-17(30-9)13-5-3-11(19(24)25)7-16(13)21(28)29/h2-8H,1H3

InChI Key

OBDLPYRHNQVUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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